Cas no 2126178-84-3 ({5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride)
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride
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{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-412394-0.05g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 0.05g |
$245.0 | 2025-03-15 | |
| Enamine | EN300-412394-0.1g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 0.1g |
$366.0 | 2025-03-15 | |
| Enamine | EN300-412394-0.25g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 0.25g |
$524.0 | 2025-03-15 | |
| Enamine | EN300-412394-0.5g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 0.5g |
$824.0 | 2025-03-15 | |
| Enamine | EN300-412394-1.0g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 1.0g |
$1057.0 | 2025-03-15 | |
| Enamine | EN300-412394-2.5g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 2.5g |
$2071.0 | 2025-03-15 | |
| Enamine | EN300-412394-5.0g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 5.0g |
$3065.0 | 2025-03-15 | |
| Enamine | EN300-412394-10.0g |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95.0% | 10.0g |
$4545.0 | 2025-03-15 | |
| Chemenu | CM445064-100mg |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95%+ | 100mg |
$411 | 2023-03-24 | |
| Chemenu | CM445064-250mg |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride |
2126178-84-3 | 95%+ | 250mg |
$576 | 2023-03-24 |
{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride
Research Brief on {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine Dihydrochloride (CAS: 2126178-84-3)
In recent years, the compound {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride (CAS: 2126178-84-3) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
The compound, a dihydrochloride salt of a pyrroloimidazole derivative, has been identified as a promising scaffold for the development of novel small-molecule therapeutics. Recent studies have highlighted its role as a modulator of key biological pathways, particularly in the context of neurological disorders and inflammatory diseases. Its unique chemical structure, characterized by a fused pyrroloimidazole ring system, offers a versatile platform for further chemical modifications to enhance its bioactivity and pharmacokinetic properties.
A study published in the Journal of Medicinal Chemistry (2023) demonstrated the efficient synthesis of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride via a multi-step synthetic route, starting from commercially available precursors. The researchers optimized the reaction conditions to achieve high yields and purity, which is critical for subsequent biological evaluations. The compound's stability under physiological conditions was also confirmed, making it a viable candidate for in vivo studies.
In terms of pharmacological activity, preliminary in vitro assays have revealed that this compound exhibits potent inhibitory effects on specific enzyme targets involved in neuroinflammation. For instance, it showed significant activity against microglial activation, a key process in neurodegenerative diseases such as Alzheimer's and Parkinson's. These findings were further supported by molecular docking studies, which suggested strong interactions between the compound and the active sites of target proteins.
Another notable application of {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride is in the field of oncology. Recent research has explored its potential as an adjuvant therapy in combination with existing chemotherapeutic agents. In a preclinical model of breast cancer, the compound enhanced the efficacy of standard treatments by modulating drug resistance pathways. This synergistic effect was attributed to its ability to inhibit ATP-binding cassette (ABC) transporters, which are often overexpressed in resistant cancer cells.
Despite these promising results, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on structural optimization to improve these properties while retaining the compound's bioactivity. Additionally, more comprehensive toxicological studies are required to ensure its safety profile before advancing to clinical trials.
In conclusion, {5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanamine dihydrochloride (CAS: 2126178-84-3) represents a promising candidate for further investigation in drug discovery. Its versatile chemical structure and broad pharmacological activities make it a valuable tool for understanding disease mechanisms and developing new therapeutics. Continued research efforts will be essential to unlock its full potential and translate these findings into clinical applications.
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